(2-phenoxypyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It has recently gained attention due to its potential implications in various fields of research and industry. The compound consists of a pyridine ring substituted with a phenoxy group and a methanol group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenoxypyridin-4-yl)methanol typically involves the reaction of 2-chloropyridine with phenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
This would include the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2-phenoxypyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: (2-phenoxypyridin-4-yl)aldehyde or (2-phenoxypyridin-4-yl)carboxylic acid.
Reduction: (2-phenoxypyridin-4-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-phenoxypyridin-4-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-phenoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-phenoxypyridin-4-yl)methanol include:
(2-aminopyridin-4-yl)methanol: Differing by the presence of an amino group instead of a phenoxy group.
(2-phenoxypyridin-4-yl)amine: Differing by the presence of an amine group instead of a methanol group.
4-phenoxypyridine: Lacking the methanol group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1030829-16-3 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.